molecular formula C14H10N2O3 B11858489 4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 89353-47-9

4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11858489
CAS No.: 89353-47-9
M. Wt: 254.24 g/mol
InChI Key: VFOHIPHWSQPUSL-UHFFFAOYSA-N
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Description

4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a specialized chemical building block based on the privileged 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, a core structure recognized for its significant role in medicinal chemistry . This particular derivative is characterized by a pyrrole substituent at the 8-position of the quinoline ring, a modification that explores the structure-activity relationship around this key pharmacophore . The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid motif is fundamental to the activity of synthetic antibacterial agents, most notably the fluoroquinolone class of antibiotics such as ciprofloxacin . In these drugs, the 3-carboxylic acid group is essential for chelating metal ions and facilitating binding to the bacterial enzymes DNA gyrase and topoisomerase IV, which are critical targets for interrupting bacterial DNA replication and repair . As an intermediate, this compound is valuable for researchers investigating new antibacterial compounds , exploring potential antiviral or anticancer agents , and studying the biochemical mechanisms of enzyme inhibition. The compound is for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

89353-47-9

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

4-oxo-8-pyrrol-1-yl-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C14H10N2O3/c17-13-9-4-3-5-11(16-6-1-2-7-16)12(9)15-8-10(13)14(18)19/h1-8H,(H,15,17)(H,18,19)

InChI Key

VFOHIPHWSQPUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting Material Preparation :

    • 8-Amino-7-(pyrrol-1-yl)quinoline-3-carboxylic acid ethyl ester is synthesized via nucleophilic aromatic substitution, introducing the pyrrole moiety early in the sequence.

  • Cyclization :

    • The aniline derivative undergoes cyclization in refluxing diphenyl ether, forming the 4-oxo-1,4-dihydroquinoline scaffold.

  • Hydrolysis :

    • The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, yielding the final product.

Table 1: Reaction Conditions for Gould-Jacobs Cyclization

StepReagents/ConditionsYield (%)Source
CyclizationDiphenyl ether, reflux77
Ester hydrolysisNaOH, ethanol, 100°C65–90

Alkylation and Substitution at the 8-Position

Introducing the pyrrol-1-yl group at the 8-position requires precise functionalization. Patent literature describes two primary approaches:

Direct Nucleophilic Substitution

A halogen (e.g., fluoro or chloro) at the 8-position is displaced by pyrrol-1-yl in the presence of a base:

  • Procedure :

    • 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is reacted with pyrrole in dimethylformamide (DMF) using sodium hydride as a base.

  • Optimization :

    • Elevated temperatures (90–100°C) and anhydrous conditions prevent side reactions.

Table 2: Substitution Reaction Parameters

SubstrateReagentsTemperature (°C)Yield (%)Source
8-Chloro-quinoline derivativePyrrole, NaH, DMF9065

Diazotization and Coupling

An alternative route involves diazotization of 8-aminoquinoline derivatives followed by coupling with pyrrole:

  • Procedure :

    • 8-Aminoquinoline is treated with nitrous acid to form a diazonium salt, which reacts with pyrrole in acidic media.

Alternative Synthetic Routes

One-Pot Cyclization and Functionalization

A streamlined method combines cyclization and substitution in a single pot:

  • Procedure :

    • Ethyl 3-(pyrrol-1-yl)anthranilate undergoes cyclization with malonic ester derivatives under acidic conditions, directly forming the quinoline core with the pyrrole substituent.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable late-stage introduction of the pyrrole group:

  • Procedure :

    • 8-Bromoquinoline-3-carboxylic acid reacts with pyrrol-1-ylboronic acid in the presence of Pd(PPh₃)₄, yielding the target compound.

Table 3: Cross-Coupling Reaction Efficiency

CatalystLigandSolventYield (%)Source
Pd(PPh₃)₄NoneToluene70

Critical Analysis of Methodologies

  • Gould-Jacobs vs. Cross-Coupling :

    • Gould-Jacobs offers higher yields (65–90%) but requires pre-functionalized anilines.

    • Cross-coupling allows modular synthesis but suffers from catalyst costs.

  • Substrate Compatibility :

    • Electron-withdrawing groups (e.g., -COOH) at position 3 facilitate nucleophilic substitution at position 8.

Industrial-Scale Considerations

  • Cost Efficiency :

    • Gould-Jacobs is preferred for bulk production due to lower reagent costs.

  • Purification Challenges :

    • Column chromatography is often required to isolate the pure carboxylic acid, increasing processing time .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in dihydroquinoline derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.

    Reduction: Dihydroquinoline derivatives with hydroxyl groups.

    Substitution: Pyrrole derivatives with halogen or nitro substituents.

Scientific Research Applications

4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Oxo-8-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Pyrrole vs.
  • Nitro vs. Halogen Substituents : 8-Nitro derivatives (e.g., ) exhibit strong antibacterial activity but may face metabolic instability, whereas 8-chloro or 8-fluoro substitutions () improve target binding and resistance profiles .
  • Impact of 1-Cyclopropyl : The 1-cyclopropyl group, common in many analogs, enhances Gram-negative activity by stabilizing gyrase interactions .

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₄H₁₁N₂O₃; MW 261.25) is heavier than non-pyrrole analogs (e.g., 189.17 for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ) due to the pyrrole group.
  • Solubility : Pyrrole substituents may reduce aqueous solubility compared to carboxylated or piperazinyl derivatives (e.g., lists methyl esters for improved solubility).

Impurity Profiles and Analytical Methods

  • Common Impurities : Defluorinated derivatives (e.g., Impurity B) and ethylenediamine adducts are typical by-products, monitored via HPLC/TLC .
  • Target Compound Purity : Likely requires reverse-phase HPLC for separation due to the hydrophobic pyrrole group.

Q & A

Q. What computational methods predict SAR for novel 4-oxo-quinoline analogs?

  • Methodology : Molecular docking (e.g., AutoDock Vina) models interactions with DNA gyrase (PDB: 1KZN). QSAR models using Hammett constants (σ) for 8-substituents correlate with logP and MIC values .

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